1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-methoxyphenyl)thiourea
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Overview
Description
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-methoxyphenyl)thiourea is a complex organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, a methoxyphenyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-methoxyphenyl)thiourea typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with 2-methoxyaniline in the presence of a thiourea derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-methoxyphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-phenylthiourea: Lacks the methoxy group on the phenyl ring.
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-hydroxyphenyl)thiourea: Contains a hydroxy group instead of a methoxy group.
Uniqueness
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-methoxyphenyl)thiourea is unique due to the presence of both the methoxy group and the trifluoromethyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C15H13ClF3N3OS |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C15H13ClF3N3OS/c1-23-13-5-3-2-4-11(13)22-14(24)21-8-12-10(16)6-9(7-20-12)15(17,18)19/h2-7H,8H2,1H3,(H2,21,22,24) |
InChI Key |
KVPMSMZXCHGZRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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